molecular formula C7H5BrFN3 B1383894 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2287281-67-6

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1383894
CAS No.: 2287281-67-6
M. Wt: 230.04 g/mol
InChI Key: SJWVXUYIRCSQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole core substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with methyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or fluorine positions, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzotriazole core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

4-bromo-6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-12-6-3-4(9)2-5(8)7(6)10-11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWVXUYIRCSQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)F)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 3
Reactant of Route 3
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 5
Reactant of Route 5
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
Reactant of Route 6
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.